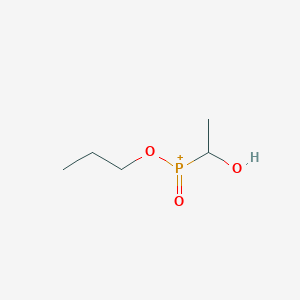
(1-Hydroxyethyl)(oxo)propoxyphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxyethyl)(oxo)propoxyphosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyethyl group, an oxo group, and a propoxyphosphanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)(oxo)propoxyphosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a hydroxyethyl compound with a propoxyphosphanium precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hydroxyethyl)(oxo)propoxyphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(1-Hydroxyethyl)(oxo)propoxyphosphanium has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Hydroxyethyl)(oxo)propoxyphosphanium involves its interaction with molecular targets through its functional groups. The hydroxyethyl and oxo groups can participate in hydrogen bonding and other non-covalent interactions, while the propoxyphosphanium moiety can engage in covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium
- (2-Hydroxyethyl)(oxo)propoxyphosphanium
Uniqueness
(1-Hydroxyethyl)(oxo)propoxyphosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88647-69-2 |
|---|---|
Formule moléculaire |
C5H12O3P+ |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
1-hydroxyethyl-oxo-propoxyphosphanium |
InChI |
InChI=1S/C5H12O3P/c1-3-4-8-9(7)5(2)6/h5-6H,3-4H2,1-2H3/q+1 |
Clé InChI |
JAJADSJRLUNLQL-UHFFFAOYSA-N |
SMILES canonique |
CCCO[P+](=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


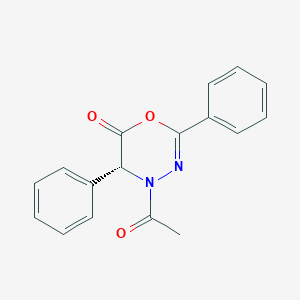

![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
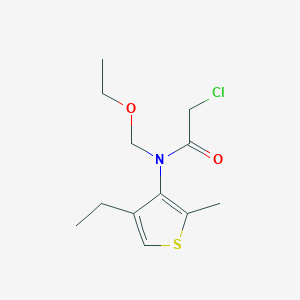

![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)

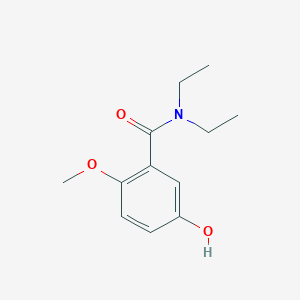
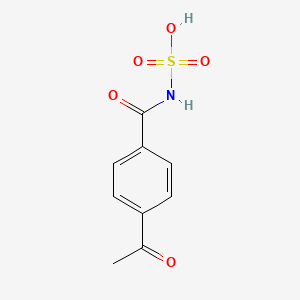
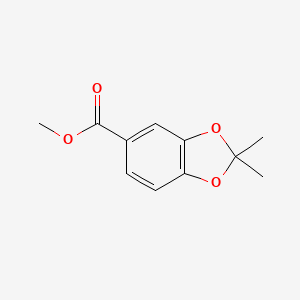
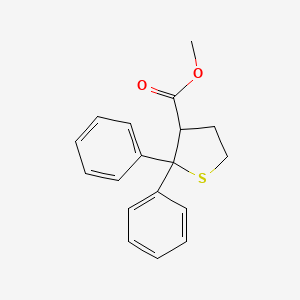
![7,9-Dimethoxy-5H-pyrido[3,2-c]azepine](/img/structure/B14397310.png)
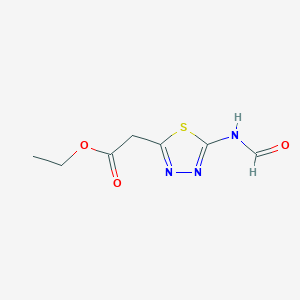
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
